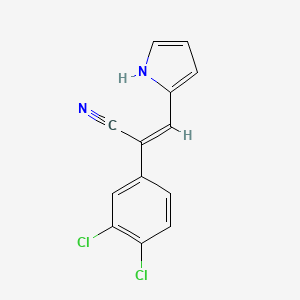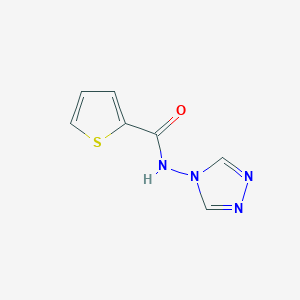
4-(2-Oxo-2-piperazin-1-ylethyl)morpholine
Overview
Description
4-(2-Oxo-2-piperazin-1-ylethyl)morpholine is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antimicrobial Agents
The research conducted by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-Triazole derivatives, where morpholine and methyl piperazine were utilized as amine components in the formation of Mannich base derivatives. These compounds exhibited significant antimicrobial activities against various microorganisms, highlighting the utility of morpholine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Advancements in Morpholine and Piperazine Synthesis
Patil et al. (2017) introduced a versatile synthesis approach for morpholine and piperazine rings using multicomponent reaction chemistry. This method allows for extensive substitution, enhancing the diversity and complexity of the morpholine and piperazine scaffolds used in medicinal chemistry (Patil, Madhavachary, Kurpiewska, Kalinowska‐Tłuścik, & Dömling, 2017).
Synthesis of Piperazine and Morpholine Derivatives
Luescher, Vo, and Bode (2014) developed SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines. This methodology enables the straightforward synthesis of these heterocycles from a broad range of aldehydes, offering a valuable tool for the construction of biologically active compounds (Luescher, Vo, & Bode, 2014).
Application in Photocatalytic and Electrochemical Sensing
Zhang et al. (2021) explored the construction of POM-based compounds using piperazine and morpholine derivatives. These compounds demonstrated selective photocatalytic properties and electrochemical/fluorescence sensing capabilities, particularly in detecting Hg2+ ions. This research underscores the potential of morpholine and piperazine derivatives in developing advanced materials for environmental monitoring and chemical sensing (Zhang, Yanping, Ying, Zhang, Wang, & Tian, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-morpholin-4-yl-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNZPPHCCROJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)


![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)
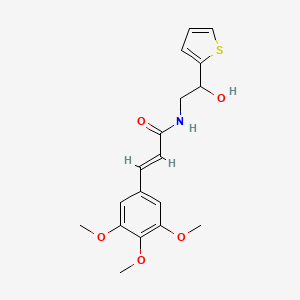
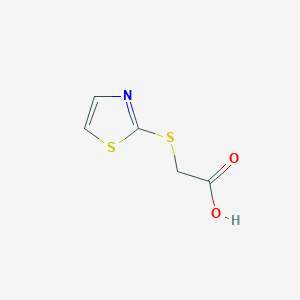
![6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2547056.png)
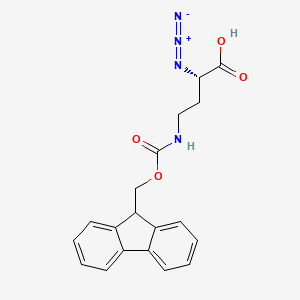
![N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2547058.png)
![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)
![5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2547060.png)
